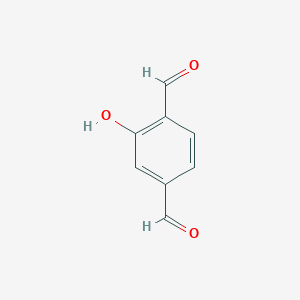

2-Hydroxyterephthalaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-5,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIOBSJHIZBUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aromatic Dialdehydes in Synthetic Chemistry and Materials Science

Aromatic aldehydes, organic compounds featuring an aldehyde group bonded to an aromatic ring, represent a cornerstone of synthetic organic chemistry. wisdomlib.orgnumberanalytics.com Their adaptability makes them essential intermediates in the creation of a diverse range of products, including pharmaceuticals, polymers, and dyes. numberanalytics.comwisdomlib.orgfiveable.menumberanalytics.com The aromatic ring in these molecules influences the aldehyde's reactivity, offering resonance stabilization that renders the carbonyl carbon less electrophilic than in its aliphatic counterparts. fiveable.me

The presence of two aldehyde groups in aromatic dialdehydes confers bifunctionality, making them exceptionally valuable as crosslinking agents and foundational units for building polymers and intricate molecular frameworks. They are pivotal in the synthesis of various compounds with pharmacological activity and serve as crucial intermediates in numerous synthetic routes. wisdomlib.org The capacity of these dialdehydes to engage in nucleophilic addition and condensation reactions makes them indispensable for developing materials across a spectrum of industries. numberanalytics.com

Role of 2 Hydroxyterephthalaldehyde As a Multifunctional Building Block

2-Hydroxyterephthalaldehyde, with the chemical formula C₈H₆O₃, is a prime example of a multifunctional building block. Its utility stems from the specific arrangement of its functional groups: two aldehyde groups located at the 1 and 4 positions and a hydroxyl group at the 2-position of the benzene (B151609) ring. nih.govsigmaaldrich.cn This unique combination of reactive sites facilitates a wide range of chemical modifications, establishing it as a versatile precursor for complex structures.

A "multifunctional building block" is a molecule with multiple reactive sites that allow it to serve as a versatile component in synthesizing more complex materials with customized properties. ethz.chrsc.org this compound exemplifies this concept. Its dual aldehyde groups can react with primary amines to form stable imine linkages, a foundational reaction for creating Covalent Organic Frameworks (COFs). csic.eswikipedia.orgresearchgate.net Concurrently, the hydroxyl group can engage in other reactions or modulate the electronic properties, solubility, and chelating capabilities of the final material. This inherent multifunctionality is vital for the rational design of materials intended for specialized applications like catalysis, gas storage, and chemical sensing. ethz.ch

Overview of Current Research Landscape on 2 Hydroxyterephthalaldehyde

Historical Context of Terephthalaldehyde (B141574) Derivative Synthesis

The synthesis of terephthalaldehyde derivatives has a rich history rooted in the broader field of aromatic chemistry. Initially, methods often involved multi-step procedures with moderate yields. A common approach for producing terephthalaldehyde itself involves the two-step synthesis from p-xylene (B151628), which is first brominated to create α,α,α',α'-Tetrabromo-p-xylene and subsequently treated with sulfuric acid. wikipedia.org Another historical method involves the chlorination of p-xylene or m-xylene (B151644) followed by a reaction with hexamethylenetetramine in an aqueous solution at elevated temperatures. google.com Over the years, research has focused on developing more efficient and direct routes to various substituted terephthaldehydes, driven by their utility as precursors in the synthesis of polymers, dyes, and pharmaceutical compounds. wikipedia.org The introduction of a hydroxyl group onto the terephthalaldehyde framework, to yield this compound, presented new synthetic challenges and opportunities, paving the way for the development of more specialized synthetic protocols.

Established Synthetic Routes to this compound

Several synthetic pathways have been established for the preparation of this compound, each with its own set of advantages and applications.

Hydrothermal Synthesis Approaches for Related Compounds

Hydrothermal synthesis has been recognized as a viable method for producing related compounds, often employed in the creation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net This technique typically involves the reaction of precursors in water or other solvents under high temperature and pressure. For instance, a solvothermal method involving the reaction of 2,5-hydroxyterephthalaldehyde (HBC), nickel acetate, and tetramino-benzoquinone (TABQ) in N-methyl-2-pyrrolidone (NMP) at 120 °C has been used to synthesize a 2D nickel organic framework. csic.esrafaldb.com While not a direct synthesis of this compound itself, these methods demonstrate the utility of hydrothermal and solvothermal conditions in the synthesis of complex structures from terephthalaldehyde derivatives.

Modified Synthesis Protocols for Enhanced Yield and Simplicity

Efforts to improve the synthesis of this compound and its derivatives have led to the development of modified protocols aimed at increasing yield and simplifying procedures. One notable method involves the demethylation of 2,5-dimethoxyterephthalaldehyde using boron tribromide (BBr3) in dichloromethane. csic.es This reaction proceeds by stirring the mixture at room temperature, followed by the addition of water to yield 2,5-dihydroxyterephthalaldehyde (B1588973) with a reported yield of 75%. rafaldb.com Another approach involves the reaction of 2-((4-methoxybenzyl)oxy)terephthalaldehyde with trifluoroacetic acid in anhydrous dichloromethane at room temperature.

Preparation from Precursors such as 1,4-Dimethoxybenzene (B90301)

The synthesis of this compound can also be achieved starting from more readily available precursors like 1,4-dimethoxybenzene. A common strategy involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. mnstate.edumnstate.edu For instance, reacting 1,4-dimethoxybenzene with t-butyl alcohol in the presence of acetic acid and sulfuric acid can lead to the formation of substituted dimethoxybenzene derivatives, which can then be further functionalized. mnstate.edumnstate.edu Another approach involves the demethylation of 1,4-dimethoxybenzene derivatives using reagents like boron tribromide in dichloromethane, which has been shown to produce the corresponding hydroxylated product in high yields (96%). A key intermediate, 2,5-dimethoxyterephthalaldehyde, can be prepared and subsequently demethylated to afford the desired dihydroxy product. csic.es

One-Step Procedures for Analogous Benzenetricarbaldehydes

Research into the synthesis of structurally similar compounds has also provided valuable insights. Facile, one-step procedures have been developed for the preparation of 2-hydroxy-1,3,5-benzenetricarbaldehyde, a related compound that was previously difficult to synthesize. tandfonline.comlookchem.comtandfonline.com This method utilizes the Duff reaction, employing a hexamethylenetetramine/trifluoroacetic acid system to introduce three aldehyde groups into a phenol (B47542) molecule. tandfonline.comlookchem.comtandfonline.com The reaction can start from either phenol or 4-hydroxybenzaldehyde. tandfonline.comlookchem.comtandfonline.com By adjusting the reaction conditions, specifically by distilling off excess trifluoroacetic acid to raise the boiling point, a 48% isolated yield of 2-hydroxy-1,3,5-benzenetricarbaldehyde was achieved from 4-hydroxybenzaldehyde. tandfonline.com

Reagents and Reaction Conditions for this compound Synthesis

The synthesis of this compound and its close derivatives involves a variety of reagents and reaction conditions, which are summarized in the table below. These conditions are tailored to the specific synthetic route being employed, whether it's a demethylation, a formylation, or a multi-step synthesis from a precursor.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2,5-dimethoxyterephthalaldehyde | Boron tribromide (BBr3) | Dichloromethane (CH2Cl2) | Ice bath, then stirred for 3 hours at room temperature | 2,5-dihydroxyterephthalaldehyde | 75% | csic.esrafaldb.com |

| 2-((4-methoxybenzyl)oxy)terephthalaldehyde | Trifluoroacetic acid | Anhydrous dichloromethane | Room temperature | This compound | Not specified | |

| 1,4-Dimethoxybenzene derivatives | Boron tribromide (BBr3) | Dichloromethane (CH2Cl2) | 0°C to Room Temperature | Hydroxylated product | 96% | |

| 4-hydroxybenzaldehyde | Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) | Trifluoroacetic acid | Reflux, with removal of volatile material to stabilize temperature at 116-117°C, for ~14 hours | 2-hydroxy-1,3,5-benzenetricarbaldehyde | 48% | tandfonline.com |

| 2,5-dihydroxyterephthaldehyde | 1-bromodecane, K2CO3 | DMF | 80 °C, 12 h | 2-(decyloxy)-5-hydroxyterephthalaldehyde | Not specified | chemrxiv.org |

Table 1. Reagents and Reaction Conditions for the Synthesis of this compound and Related Derivatives

Utilization of Hexamethylenetetramine/Trifluoroacetic Acid Systems

The combination of hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) serves as a potent system for the formylation of activated aromatic compounds, such as phenols, to produce hydroxyaryl aldehydes. Hexamethylenetetramine is a versatile reagent in organic synthesis, notably used in the Duff reaction for the formylation of arenes and the Sommelet reaction. atamanchemicals.com In an acidic medium, HMTA hydrolyzes to generate formaldehyde (B43269) and ammonia (B1221849), which are key components for the formylation process. atamanchemicals.comresearchgate.net

Trifluoroacetic acid is a strong organic acid that facilitates the decomposition of HMTA and acts as a catalyst for the electrophilic aromatic substitution reaction. sigmaaldrich.com Its properties, including strong acidity and ability to dissolve various organic compounds, make it a suitable medium for this type of transformation. sigmaaldrich.com The reaction system leverages the in-situ generation of an electrophilic iminium species from the reaction of ammonia/formaldehyde fragments, which then attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting Schiff base intermediate yields the desired aldehyde product. This method is a variation of the Duff reaction.

The roles of the components in this synthetic system are summarized below.

| Reagent | Role in Synthesis | Relevant Properties |

| Hexamethylenetetramine (HMTA) | Formylating Agent Precursor | Decomposes in acid to provide formaldehyde and ammonia for in-situ generation of the electrophile. atamanchemicals.comresearchgate.net |

| Trifluoroacetic Acid (TFA) | Acid Catalyst & Solvent | Strong acid (pKa ~0.5), facilitates electrophile formation, and can serve as the reaction medium. sigmaaldrich.com |

| Phenolic Substrate | Starting Material | The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution. |

Solvothermal Synthesis Methods in Material Preparation

Solvothermal synthesis is a widely employed method for preparing crystalline materials, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), from precursors in a solvent held at temperatures above its boiling point within a sealed vessel, leading to elevated pressure. sigmaaldrich.cnresearchsynergypress.com This technique allows for precise control over the size, shape, and morphology of the resulting crystals by manipulating parameters such as temperature, pressure, solvent composition, and reactant concentrations. sigmaaldrich.cnresearchsynergypress.com this compound is a valuable bifunctional monomer in the solvothermal synthesis of such advanced materials due to its planar structure and reactive aldehyde and hydroxyl groups.

In the context of material synthesis, this compound undergoes polycondensation reactions, typically forming stable imine (C=N) linkages through Schiff base formation with multitopic amine linkers. csic.esnih.gov The process is generally carried out in a sealed container, such as a Teflon-lined stainless-steel autoclave, and heated for an extended period to facilitate the growth of an ordered, porous framework. nih.govcsic.es The choice of solvent is critical and can influence the final structure of the material. osti.gov

The following table details representative conditions for the solvothermal preparation of materials using this compound or its derivatives as a key building block.

| Target Material | Monomers / Linkers | Solvent(s) | Conditions | Yield / Properties | Source(s) |

| 2D Nickel Organic Framework (Ni-2D-O-SA) | 2,5-Hydroxyterephthalaldehyde, Nickel Acetate, Tetraminobenzoquinone (TABQ) | N-methyl-2-pyrrolidone (NMP) | Heated in a sealed glass bottle within a Teflon-lined autoclave. | ~83% yield. | csic.escsic.es |

| Amphiphilic COF (COF-Bu) | 2-Butoxy-5-hydroxyterephthalaldehyde (TPA-Bu), 1,3,5,7-Tetrakis(4-aminophenyl)adamantane (ETTA) | Not specified, with aqueous acetic acid catalyst. | 120 °C for 3 days in a sealed Pyrex tube. | BET Surface Area: 1031 m²/g. | nih.gov |

| Amphiphilic COF (COF-Ph) | 2-Phenoxy-5-hydroxyterephthalaldehyde, ETTA | Not specified, with aqueous acetic acid catalyst. | 120 °C for 3 days in a sealed Pyrex tube. | BET Surface Area: 720 m²/g. | nih.gov |

Innovative Synthetic Strategies and Reaction Mechanisms

Beyond direct formylation, innovative strategies for synthesizing this compound often involve multi-step sequences that utilize protecting groups to achieve regioselectivity. One such strategy involves the protection of the hydroxyl group, followed by the introduction of the aldehyde functionalities, and a final deprotection step. An example of this approach is the cleavage of a benzyl (B1604629) ether protecting group using trifluoroacetic acid. The reaction of 2-((4-methoxybenzyl)oxy)terephthalaldehyde with TFA in anhydrous dichloromethane yields this compound, demonstrating a key deprotection step in a potential multi-step synthesis.

Modern synthetic chemistry also emphasizes the development of more environmentally friendly and efficient methodologies. researchgate.netmdpi.com While specific applications to this compound are not detailed in the provided context, general innovative strategies include:

Microwave-Assisted Synthesis : Utilizes microwave irradiation for rapid and uniform heating, often leading to significantly reduced reaction times and increased yields. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry) : Employs acoustic cavitation to enhance reaction rates and molecular interactions. researchgate.net

Photocatalysis : Uses light to drive chemical reactions, offering mild and selective transformation pathways. mdpi.com

The primary reaction mechanisms associated with the synthesis and application of this compound are:

Electrophilic Aromatic Substitution (Duff-type Reaction) : In the HMTA/TFA system, the key mechanistic step is the attack of an electrophile, derived from formaldehyde and ammonia, on the electron-rich aromatic ring of a phenol. The reaction is directed by the activating hydroxyl group to the ortho and para positions.

Schiff Base Formation : This is the fundamental reaction for the use of this compound in the synthesis of COFs and other polymers. It involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde group, followed by dehydration to form a stable imine bond (C=N). This condensation reaction is typically catalyzed by acid. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. libretexts.org For this compound, the ¹H-NMR spectrum provides distinct signals corresponding to the different protons present. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. oregonstate.edu

In a typical ¹H-NMR spectrum of this compound, the aldehyde protons are observed at a downfield chemical shift of approximately δ 10.3 ppm. The aromatic protons, which are part of the benzene (B151609) ring, appear at around δ 7.2 ppm. The hydroxyl proton signal is also a key feature, though its position can vary depending on the solvent and concentration. The nearness to electronegative atoms like oxygen and unsaturated groups such as aldehydes and the aromatic ring influences these chemical shifts, generally causing a downfield shift. libretexts.org

Table 1: Indicative ¹H-NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~10.3 |

| Aromatic (Ar-H) | ~7.2 |

| Hydroxyl (-OH) | Variable |

Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C CP-MAS NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the solid state, Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful technique for obtaining high-resolution spectra of solid samples. bruker.com This method overcomes the line broadening that would otherwise obscure the signals in a solid sample. bruker.com

For this compound, the ¹³C NMR spectrum reveals distinct peaks for each unique carbon atom. savemyexams.com The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms bonded to it. libretexts.org Carbons in carbonyl groups (C=O) of aldehydes are characteristically found at the low-field end of the spectrum, typically in the range of 190-210 ppm. pdx.edu Aromatic carbons generally appear between 100 and 150 ppm. pdx.edu

Solid-state ¹³C CP-MAS NMR studies on related structures, such as those used in covalent organic frameworks (COFs), have demonstrated the utility of this technique in characterizing the carbon framework and identifying residual aldehyde groups. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 210 |

| Aromatic Carbon (C-O) | 150 - 170 |

| Aromatic Carbon (C-H/C-C) | 110 - 140 |

Note: These are predicted ranges based on typical values for similar functional groups.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. bruker.com These techniques are highly effective for identifying the functional groups present in a compound. bruker.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational states. vscht.cz The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). vscht.cz Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. bruker.com

In the FT-IR spectrum of this compound, key absorption bands confirm the presence of its characteristic functional groups. A broad absorption band is typically observed for the O-H stretching vibration of the hydroxyl group, often in the range of 3200-3600 cm⁻¹. The C=O stretching vibration of the aldehyde groups gives rise to a strong, sharp peak, generally around 1660-1700 cm⁻¹. For instance, one source reports a C=O stretch at 1661 cm⁻¹ and an O-H stretch at 3276 cm⁻¹. The C-H stretching vibrations of the aromatic ring and aldehyde groups, as well as C=C stretching within the aromatic ring, also produce characteristic peaks. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3276 |

| Aldehyde (C=O) | C=O Stretch | ~1661 |

| Aromatic Ring | C=C Stretch | ~1400-1600 |

| Aldehyde C-H | C-H Stretch | ~2700-2900 |

Note: Wavenumbers are approximate and can be influenced by the sample's physical state and intermolecular interactions.

Raman Spectroscopy Applications in Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light, usually from a laser. bruker.com The resulting Raman spectrum provides a "molecular fingerprint" that can be used for identification and structural analysis. bruker.comspectroscopyonline.com While FT-IR is based on absorption, Raman spectroscopy is based on scattering, and the selection rules for the two techniques differ, meaning that some vibrations may be active in one and not the other. uc.edu

In the context of this compound and related compounds, Raman spectroscopy can be used to characterize the vibrational modes of the molecule. spectroscopyonline.com It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon backbone and aromatic ring vibrations. nih.gov The technique is valuable for studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. spectroscopyonline.com While specific Raman data for this compound is not widely published, analysis of similar aromatic aldehydes and phenols would reveal characteristic bands for the C=O stretch, aromatic ring modes, and C-H vibrations. youtube.com

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org When a crystal is irradiated with X-rays, the atoms diffract the X-rays in specific directions, creating a unique diffraction pattern. nih.gov By analyzing the angles and intensities of these diffracted beams, a detailed model of the electron density and atomic positions within the crystal can be constructed. wikipedia.orgnih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.orgresearchgate.net This method provides detailed information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding a molecule's physical and chemical properties.

A search of the Cambridge Structural Database (CSD) did not yield a publicly available single-crystal structure for this compound (also known as 2,5-diformylphenol). unict.itdl.ac.ukutsa.edulibguides.com However, crystallographic data for related substituted derivatives, such as 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde, have been reported and deposited in the CSD. nih.gov The absence of a deposited structure for the parent compound means that definitive data on its solid-state conformation, hydrogen bonding patterns, and crystal packing remains undetermined by this specific method. For comparison, the single-crystal structure of a related compound, methyl 4-hydroxybenzoate, was determined and its coordinates were deposited in the CCDC, highlighting the utility of this technique for similar small organic molecules. plos.org

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing crystalline materials. kaust.edu.sa It is particularly useful for confirming the crystalline nature of a bulk sample, identifying phases, and determining unit cell parameters. While a specific PXRD pattern for pure, unreacted this compound is not extensively reported in the primary literature, the technique is heavily employed to characterize the crystalline products synthesized from it, most notably Covalent Organic Frameworks (COFs).

In the synthesis of COFs, this compound is used as a building block (linker). The resulting materials are analyzed by PXRD to confirm the formation of a crystalline, porous structure. For example, the experimental PXRD patterns of COFs synthesized using trialdehydes like 1,3,5-triformylphloroglucinol (Tp) are compared with simulated patterns (often based on AA or AB stacking models) to verify the predicted structure. kaust.edu.sa The presence of sharp diffraction peaks in the PXRD patterns of these COFs indicates long-range order and high crystallinity. labxing.comnih.gov For instance, a high-intensity diffraction peak at a low 2θ angle (typically below 5°) is characteristic of the {100} plane in many 2D COFs, confirming the formation of an ordered porous network. kaust.edu.sachemrxiv.org

Other Advanced Characterization Techniques

Beyond diffraction methods, a suite of other advanced techniques is crucial for the complete characterization of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places), enabling differentiation between compounds with the same nominal mass.

For this compound, HRMS would be used to verify its molecular formula, C₈H₆O₃. The theoretically calculated exact mass is compared against the experimentally measured value. This confirmation is a standard and required step in the characterization of newly synthesized compounds.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆O₃ | nih.gov |

| Molecular Weight (g/mol) | 150.13 | nih.gov |

| Monoisotopic (Exact) Mass (Da) | 150.031694049 | nih.gov |

Elemental Analysis

Elemental analysis, most commonly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique used to determine the mass percentages of these elements in a sample. davidson.edu The experimental results are compared with the theoretically calculated percentages based on the compound's proposed formula. This comparison is fundamental for establishing the purity and confirming the elemental composition of a substance. nih.gov For new compounds, agreement between the found and calculated values, typically within a ±0.4% margin, is required for publication in many chemistry journals. nih.gov While this technique is standard for any new compound, specific experimental reports for this compound itself are part of routine characterization by chemical suppliers. The true utility is shown in the analysis of its derivatives, where found values are compared against calculated values to confirm successful synthesis. bibliotekanauki.pl

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 64.00 |

| Hydrogen (H) | 4.03 |

| Oxygen (O) | 31.97 |

Electron Microscopy (e.g., STEM) for Morphological and Nanoscale Structural Insights

Electron microscopy techniques, such as Scanning Transmission Electron Microscopy (STEM), provide high-resolution imaging to investigate the morphology and nanoscale structure of materials. oxinst.com STEM is particularly useful for analyzing polymers and frameworks derived from this compound. It allows researchers to visualize the shape and size of the synthesized particles, such as the nanostructure of COFs or the morphology of polymer films. nih.gov

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), STEM becomes a powerful analytical tool for elemental mapping. bruker.com EDS detects the characteristic X-rays emitted from the sample when hit by the electron beam, allowing for the identification and spatial distribution of elements within the imaged area. bruker.comresearchgate.net In the context of materials synthesized from this compound, STEM-EDS can be used to confirm the uniform distribution of carbon and oxygen throughout the material's framework, and to map the location of any incorporated heteroatoms or metal centers, providing direct evidence of the material's compositional homogeneity. semlab.com

Coordination Chemistry of 2 Hydroxyterephthalaldehyde

Chelation Properties with Metal Ions

2-Hydroxyterephthalaldehyde possesses inherent chelating capabilities due to the presence of a hydroxyl (-OH) group and two carbonyl (-CHO) groups. Chelation involves the formation of a ring-like structure through the coordination of a ligand to a central metal ion at two or more points. In this molecule, the phenolic hydroxyl group can be deprotonated to form a phenolate anion, which acts as a strong coordination site. The oxygen atoms of the adjacent aldehyde groups can also participate in binding.

The primary mode of chelation involves the deprotonated phenolic oxygen and the oxygen atom of one of the ortho-positioned aldehyde groups, forming a stable six-membered chelate ring with a metal ion. This bidentate {O,O} coordination is a common feature for ligands containing the α-hydroxycarbonyl moiety. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands. Most chelating agents are unstable at low pH, whereas at high pH, metals may form less accessible insoluble hydroxides. nih.gov

Design and Synthesis of Metal Complexes Derived from this compound

The true versatility of this compound in coordination chemistry is realized when it is used as a building block for more complex, multi-dentate ligands, primarily through the formation of Schiff bases.

This compound is an ideal precursor for synthesizing "compartmental" Schiff base ligands. Its two aldehyde groups can readily undergo condensation reactions with a variety of primary amines to form Schiff bases, also known as imines (-C=N-). ijnrd.org When reacted with two equivalents of a monoamine or one equivalent of a diamine, it can form symmetrical or asymmetrical ligands with multiple donor atoms.

The general synthesis involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol (B145695) or methanol (B129727), often with a few drops of acid as a catalyst. nih.gov The resulting Schiff base ligands are typically multidentate, offering coordination through the phenolate oxygen and the imine nitrogen atoms. nih.gov For instance, condensation with an amino compound containing another donor group (e.g., 2-aminophenol) can yield a tetradentate ligand with an {N2O2} donor set. These ligands are capable of forming very stable complexes with transition metals. ijnrd.orgsphinxsai.com

Metal complexation is then achieved by reacting the synthesized Schiff base ligand with a metal salt (e.g., acetates or chlorides of transition metals) in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govsemanticscholar.org The specific coordination mode depends on the ligand's structure; for example, a deprotonated ligand might exhibit tridentate coordination through two azomethine nitrogens and the phenolic oxygen. nih.gov

A wide array of transition metal coordination compounds have been synthesized using Schiff base ligands derived from this compound and its analogues. Metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) are commonly used. The synthesis procedure typically involves dissolving the Schiff base ligand in a solvent like DMF or methanol and adding a solution of the transition metal salt. nih.gov The mixture is often heated under reflux for several hours, after which the solid complex precipitates upon cooling. mdpi.com

The resulting complexes are characterized by various analytical and spectroscopic techniques. Elemental analysis helps in determining the stoichiometry of the complex, often found to be of the ML or ML2 type. Molar conductance measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature. The geometry of the complexes, such as octahedral, square planar, or tetrahedral, is often inferred from magnetic susceptibility measurements and electronic spectra. aristonpubs.comorientjchem.org

Table 1: Examples of Synthesized Transition Metal Complexes with Schiff Base Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Co(II) | Schiff Base from o-vanillin | Square Planar | aristonpubs.com |

| Fe(III) | Schiff Base from o-vanillin | Octahedral | aristonpubs.com |

| Mn(III) | Schiff Base from o-vanillin | Octahedral | aristonpubs.com |

| Cu(II) | Schiff Base from 2,4-dihydroxybenzaldehyde | Square Planar | |

| Ni(II) | Schiff Base from 2,4-dihydroxybenzaldehyde | Square Planar | |

| Zn(II) | Schiff Base from 2,4-dihydroxybenzaldehyde | Tetrahedral |

This table is illustrative and based on complexes derived from aldehydes structurally similar to this compound.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic properties and bonding in metal complexes derived from this compound are best described using a combination of Ligand Field Theory and Molecular Orbital Theory.

Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the bonding and electronic structure of coordination complexes. wikipedia.orggalaxy.ai It considers the interactions between the metal's valence orbitals (s, p, and d) and the orbitals of the ligand's donor atoms. galaxy.ai When ligands coordinate to a metal ion, the degeneracy of the metal's d-orbitals is lifted, meaning they split into different energy levels. libretexts.org The pattern and magnitude of this splitting depend on the number of ligands, the geometry of the complex, and the nature of the metal-ligand bonding.

In an octahedral complex formed with a Schiff base ligand, the six donor atoms (typically a combination of N and O) create a ligand field that splits the five d-orbitals into two sets: a lower-energy t2g set (dxy, dyz, dxz) and a higher-energy eg set (dx2-y2, dz2). libretexts.org The energy difference between these sets is known as the ligand field splitting energy (Δo). The strength of the ligand determines the magnitude of Δo, which influences the complex's color and magnetic properties.

Molecular orbital analysis provides a more detailed picture of the covalent interactions. The ligand's donor orbitals (lone pairs on phenolate oxygen and imine nitrogen) combine with the metal's d-orbitals to form bonding and antibonding molecular orbitals. The electrons from the ligand fill the bonding orbitals, while the metal's d-electrons occupy the non-bonding (t2g in a pure σ-bonding model) and antibonding (eg*) molecular orbitals. libretexts.org

UV-Visible spectroscopy is a powerful tool for investigating the formation of metal complexes and probing their electronic structure. nih.gov The electronic spectrum of a Schiff base ligand typically displays strong absorption bands in the UV region, which are assigned to π → π* transitions within the aromatic rings and n → π* transitions associated with the non-bonding electrons of the azomethine (-CH=N-) group. sphinxsai.com

Upon complexation with a metal ion, significant changes occur in the electronic spectrum, providing clear evidence of metal-ligand interaction:

Shifts in Ligand Bands: The intra-ligand π → π* and n → π* transition bands are often shifted to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. A shift in the n → π* band of the azomethine group is a strong indicator of its coordination to the metal ion. nih.govnih.gov

Charge Transfer Bands: New, often intense, absorption bands may appear. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. researchgate.net

d-d Transitions: For complexes with transition metals having partially filled d-orbitals, weak absorption bands can appear in the visible region of the spectrum. sphinxsai.com These bands arise from the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t2g to eg in an octahedral complex). The energy of these transitions corresponds to the ligand field splitting energy (Δo) and is directly responsible for the characteristic colors of many transition metal complexes.

Table 2: Typical UV-Vis Spectral Data for a Schiff Base and its Metal Complexes

| Compound | Absorption Bands (nm) | Assignment |

| Schiff Base Ligand | ~260-280 | π → π |

| ~310-370 | n → π | |

| Cu(II) Complex | ~260-290 | π → π* (shifted) |

| ~380-440 | LMCT | |

| ~600-700 | d-d transition | |

| Ni(II) Complex | ~260-290 | π → π* (shifted) |

| ~400-450 | LMCT | |

| ~500-690 | d-d transitions |

Note: The exact positions of the absorption bands are highly dependent on the specific ligand, metal ion, and solvent used. This table provides a generalized representation based on typical findings. nih.gov

Advanced Architectures in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The unique chemical structure of this compound, featuring two aldehyde groups and a hydroxyl group on a benzene (B151609) ring, provides multiple coordination sites. This allows for the formation of complex and high-dimensional networks, leading to the creation of advanced architectures in both coordination polymers and MOFs.

This compound as a Linker in MOF Synthesis

This compound, also known by its alternative names 2,5-diformylphenol or 2-hydroxy-1,4-benzenedicarboxaldehyde, serves as a crucial organic linker in the synthesis of MOFs. Its aldehyde and hydroxyl functional groups offer versatile coordination modes with various metal centers. The strategic placement of these groups on the aromatic ring influences the resulting framework's topology, dimensionality, and chemical properties.

The synthesis of these advanced materials typically involves solvothermal or hydrothermal methods, where the metal salt and the this compound linker are dissolved in a suitable solvent and heated in a sealed vessel. The resulting crystalline products are then characterized to determine their structure and properties.

While direct utilization of this compound is a promising route, a closely related compound, 2-hydroxy-1,4-benzenedicarboxylic acid, has been successfully incorporated into the well-known MOF-74 structure. In a study, this linker was used in conjunction with 2,5-dihydroxy-1,4-benzenedicarboxylic acid to intentionally introduce structural defects. This strategic replacement led to the creation of additional open metal sites within the MOF-74 framework, significantly enhancing its catalytic activity for cyanosilylation of aldehydes nih.gov. This research highlights the potential of modifying existing MOF structures with derivatives of this compound to fine-tune their functional properties.

The following table provides a summary of key aspects related to the synthesis of MOFs using terephthalate-based linkers, which is a closely related class of compounds to this compound.

| Metal Ion | Linker Type | Synthesis Method | Resulting Structure |

| Mg(II), Co(II), Sr(II) | 2-aminoterephthalate | Solvothermal | 2D layered and 3D motif structures |

| Lanthanide(III) ions | 2,5-thiophenedicarboxylate and 1,10-phenanthroline | Solvothermal | 2D and 3D polymeric frameworks |

| Lanthanum(III) | 1,4-benzenedicarboxylic acid | Reflux | Crystalline, thermally stable rods and needles |

Tunable Properties of Coordination Polymers and MOFs Based on this compound

The incorporation of this compound and its derivatives as linkers in coordination polymers and MOFs allows for the tuning of various properties, making these materials suitable for a wide range of applications.

Porosity and Surface Area: A key feature of MOFs is their high porosity and large surface area, which can be controlled by the length and geometry of the organic linker. While specific data for this compound-based MOFs is emerging, the general principle of linker functionalization allows for the modulation of pore size and volume. This tunability is crucial for applications in gas storage and separation.

Catalytic Activity: The presence of functional groups on the linker can impart catalytic activity to the MOF. The hydroxyl group in this compound, for instance, can act as a Brønsted acid site, while the aldehyde groups can be post-synthetically modified to introduce other catalytic functionalities. The aforementioned example of defect engineering in MOF-74 by incorporating a hydroxyl-functionalized linker demonstrates a significant enhancement in catalytic performance nih.gov.

Luminescent Properties: The aromatic nature of the this compound linker can contribute to the luminescent properties of the resulting coordination polymers. The emission characteristics can be tuned by the choice of the metal ion and the specific coordination environment, opening up possibilities for applications in sensing and bio-imaging.

The following interactive data table summarizes the tunable properties of functionalized terephthalate-based MOFs, offering insights into the potential of this compound as a linker.

| Property | Tuning Mechanism | Potential Application |

| Porosity | Linker length and geometry, introduction of functional groups. | Gas storage and separation |

| Catalytic Activity | Incorporation of active sites (e.g., open metal sites, acidic/basic groups). | Heterogeneous catalysis |

| Luminescence | Choice of metal ion and linker, post-synthetic modification. | Chemical sensing, bio-imaging |

| Chemical Stability | Strength of metal-ligand bonds, hydrophobic/hydrophilic nature of the linker. | Applications in aqueous media |

Applications of 2 Hydroxyterephthalaldehyde in Materials Science Research

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable properties. nih.govmdpi.com 2-Hydroxyterephthalaldehyde serves as a crucial monomer in the construction of these frameworks, enabling the design of materials with tailored functionalities.

This compound, also known as 2,5-dihydroxyterephthalaldehyde (B1588973) (DHTA), is a key building block in the synthesis of two-dimensional (2D) COFs. jiangnan.edu.cnnih.gov Its aldehyde groups readily undergo condensation reactions with amine-containing monomers to form stable imine linkages, a common and robust bond in COF chemistry. ntu.edu.sgnih.gov The presence of the hydroxyl group provides an additional site for functionalization and can influence the material's properties, such as interlayer interactions and surface characteristics. researchgate.net

The use of this compound allows for the construction of COFs with predictable structures and high porosity. nih.gov For instance, it has been used in the synthesis of a layered 2D COF, TADP-COF, through a condensation reaction with 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and 1,4-phthalaldehyde (PA). researchgate.net The resulting framework possesses porphyrin units, imine and hydroxyl groups that can serve as coordination sites for metal ions. researchgate.net

The formation of imine bonds through the reaction of aldehydes and amines is a cornerstone of COF synthesis due to the reversible nature of the reaction, which allows for "error correction" and the formation of highly crystalline materials. nih.govrsc.org this compound is an excellent candidate for creating imine-linked COFs. researchgate.net

The synthesis of these COFs typically involves a solvothermal method where the monomers are heated in a suitable solvent system. For example, a 2D COF, Tph-DHTA, was prepared by condensing 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphyrin (Tph) with 2,5-dihydroxyterephthalaldehyde (DHTA). jiangnan.edu.cnnih.gov The reaction conditions, such as the choice of solvent, can significantly influence the properties of the final COF, including its interlayer stacking arrangement. jiangnan.edu.cnnih.gov

| COF Name | Monomers | Linkage Type | Key Feature | Reference |

| TADP-COF | 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), 2,5-dihydroxyterephthalaldehyde (Dha), 1,4-phthalaldehyde (PA) | Imine | Porphyrin units and hydroxyl groups for metal coordination | researchgate.net |

| Tph-DHTA | 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphyrin (Tph), 2,5-dihydroxyterephthalaldehyde (DHTA) | Imine | Tunable interlayer stacking | jiangnan.edu.cnnih.gov |

| DhaTab-COF-EuIL | 2,5-dihydroxyterephthalaldehyde (Dha), 1,3,5-tris(4-aminophenyl)benzene (B174889) (Tab) | Imine | Europium-containing for luminescence sensing | researchgate.net |

While the direct synthesis of COF-paper composites was not detailed in the provided search results, the principle of creating COF-based composite materials is well-established. nih.govmdpi.com COFs can be integrated with various substrates to enhance their applicability. For instance, COFs have been combined with graphene and metal oxides to create materials with synergistic properties. nih.govmdpi.com The functional groups on the surface of COFs derived from this compound could facilitate adhesion and interaction with cellulosic paper fibers, paving the way for the development of functional papers for applications like sensing or filtration.

The precise control over pore size and the arrangement of layers in 2D COFs are critical for their application in areas like molecular separation and catalysis. rsc.orgresearchgate.net this compound plays a role in strategies aimed at engineering these structural features.

Pore Size Engineering: The dimensions of the pores in a COF are determined by the geometry and size of the constituent monomers. oaepublish.com By selecting appropriate amine co-monomers to react with this compound, the pore size of the resulting COF can be systematically tuned. A strategy to create amphiphilic COFs with distinct hydrophilic and hydrophobic nanochannels has been demonstrated using a dual-pore COF design. nih.gov This approach utilizes steric hindrance to control the distribution of functional groups within the different pores. nih.gov

Interlayer Stacking: The stacking of 2D layers in COFs can be influenced by non-covalent interactions and the reaction conditions. rsc.org The hydroxyl group of this compound can participate in hydrogen bonding, which can affect the interlayer arrangement. Research has shown that the interlayer stacking of a 2D COF made from 2,5-dihydroxyterephthalaldehyde (DHTA) can be tuned from an eclipsed (AA) to a slipped (slipped-AA) arrangement by changing the solvent system during synthesis. jiangnan.edu.cnnih.gov This control over stacking is crucial as it can impact the material's performance in applications such as chromatographic separation. jiangnan.edu.cnnih.gov For example, the Tph-DHTA COF with a slipped-AA stacking arrangement showed higher resolution and faster separation of C8 aromatic isomers compared to its eclipsed-AA stacked counterpart. jiangnan.edu.cnnih.gov

| COF | Stacking Type | Synthesis Solvent | Application | Reference |

| e-Tph-DHTA | Eclipsed-AA | o-dichlorobenzene + n-butanol (3:1, v/v) | Separation of C8 aromatic isomers | jiangnan.edu.cnnih.gov |

| s-Tph-DHTA | Slipped-AA | tetrahydrofuran + n-butanol (1:7, v/v) | Enhanced separation of C8 aromatic isomers | jiangnan.edu.cnnih.gov |

Luminescent Materials

Luminescent materials are capable of emitting light upon excitation and have a wide range of applications, including in sensors, displays, and lighting. This compound can be a precursor for the synthesis of such materials.

While direct synthesis of π-conjugated oligomers and polymers solely from this compound was not extensively detailed, the principles of creating such materials are established. researchgate.netnih.gov π-conjugated polymers are known for their unique electronic and optical properties. researchgate.net The aromatic structure of this compound makes it a suitable building block for incorporation into larger conjugated systems.

Furthermore, COFs synthesized from this compound derivatives have been shown to exhibit luminescence. For example, a europium-containing COF, DhaTab-COF-EuIL, was synthesized via a Schiff-base reaction between 2,5-dihydroxyterephthalaldehyde (Dha) and 1,3,5-tris(4-aminophenyl)benzene (Tab), followed by modification. researchgate.net This material functions as a novel luminescence sensor with high sensitivity and selectivity. researchgate.net The luminescence in such materials often arises from the extended π-conjugation within the COF framework and can be modulated by the presence of specific analytes.

Fluorescence Sensing Applications of COFs Derived from this compound Derivatives

Covalent Organic Frameworks (COFs) derived from this compound and its derivatives have emerged as a significant class of materials in the development of fluorescent sensors. Their utility in this domain is underpinned by their inherent porosity, large surface area, and the ability to incorporate specific functionalities that can interact with analytes, leading to detectable changes in their fluorescence properties. The high degree of structural order and tunable nature of these frameworks allow for the rational design of sensors with high sensitivity and selectivity.

The primary mechanism by which these COF-based sensors operate is through fluorescence quenching or enhancement upon interaction with a target analyte. This can occur through several processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-caused quenching (ACQ). For instance, the introduction of electron-rich or electron-deficient moieties into the COF structure can facilitate PET processes with analytes.

Research has demonstrated the application of COFs for the detection of a variety of analytes, including metal ions, nitroaromatic compounds, and biological molecules. The porous nature of COFs allows for the diffusion of analytes into the framework, where they can interact with the active sites. The specific design of the COF, including the choice of building blocks and the resulting pore environment, dictates its selectivity towards particular analytes.

Table 1: Examples of Fluorescence Quenching Mechanisms in COF-based Sensors

| Quenching Mechanism | Description | Analyte Examples |

| Photoinduced Electron Transfer (PET) | Electron transfer between the excited COF and the analyte, leading to non-radiative decay. | Nitroaromatic compounds, Metal ions |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from the excited COF (donor) to the analyte (acceptor) when their emission and absorption spectra overlap. | Dyes, Biomolecules |

| Aggregation-Caused Quenching (ACQ) | The aggregation of fluorescent COF particles in the presence of an analyte, leading to a decrease in fluorescence intensity. | Metal ions |

Detailed research findings have shown that the sensitivity of these sensors can be exceptionally high, with detection limits often reaching the parts-per-billion (ppb) or even lower ranges. The selectivity is also a key feature, with some COFs demonstrating the ability to discriminate between closely related analytes. This is often achieved by tailoring the pore size and chemical functionality of the COF to specifically bind to the target molecule.

Photophysical Properties and Energy Transfer Mechanisms in this compound-Based Materials

The photophysical properties of materials derived from this compound are central to their applications in fluorescence sensing and optoelectronics. These properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are dictated by the molecular structure and the intermolecular interactions within the material. The presence of the hydroxyl and aldehyde groups on the terephthaldehyde backbone introduces opportunities for intramolecular hydrogen bonding and extended π-conjugation, which significantly influence the electronic transitions and de-excitation pathways.

Energy transfer is a critical process in these materials, governing the efficiency of light harvesting and emission. In materials based on this compound, energy transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs over relatively long distances (typically 1-10 nm) and depends on the spectral overlap between the emission of the donor molecule and the absorption of the acceptor molecule.

Dexter Energy Transfer is a short-range process that requires orbital overlap between the donor and acceptor and involves the exchange of electrons.

The efficiency of these energy transfer processes is highly dependent on the spatial arrangement and orientation of the chromophores within the material, which can be precisely controlled in well-ordered structures like COFs. The understanding of these mechanisms is crucial for designing materials with optimized light-emitting properties or for creating efficient energy funnels in artificial photosynthetic systems.

Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to elucidate the electronic structure and predict the photophysical properties of these materials. These theoretical investigations provide valuable insights into the nature of the excited states and the potential energy surfaces, which are essential for understanding the dynamics of energy transfer and relaxation processes.

Electrochemical and Optoelectronic Materials

Integration into Electrocatalytic Materials (e.g., CO2 Reduction)

The integration of this compound and its derivatives into electrocatalytic materials is a promising strategy for enhancing the efficiency and selectivity of various electrochemical reactions, including the reduction of carbon dioxide (CO2). The functional groups of this compound can act as anchoring points for catalytically active metal centers, while the aromatic framework can facilitate electron transport and provide structural stability.

In the context of CO2 reduction, the goal is to convert CO2 into valuable chemical feedstocks such as carbon monoxide, formic acid, and hydrocarbons. Electrocatalysts based on materials incorporating this compound can offer several advantages. The porous nature of frameworks like MOFs and COFs allows for high surface area and efficient mass transport of reactants and products. Furthermore, the well-defined and tunable structure of these materials enables the precise positioning of catalytic sites, which can lead to improved selectivity for desired products.

Research in this area has explored the use of metal-organic frameworks (MOFs) where ligands derived from or similar to this compound are used to coordinate with metal ions that are active for CO2 reduction, such as copper and iron. The electronic properties of the ligand can influence the catalytic activity of the metal center by modifying its local coordination environment and electron density.

Table 2: Key Parameters for Electrocatalytic CO2 Reduction

| Parameter | Description | Importance |

| Faradaic Efficiency (FE) | The percentage of charge that is used to form a specific product. | Indicates the selectivity of the catalyst. |

| Overpotential | The additional potential required beyond the thermodynamic potential to drive the reaction at a certain rate. | A lower overpotential indicates a more efficient catalyst. |

| Current Density | The amount of current per unit area of the electrode. | Reflects the rate of the electrochemical reaction. |

The development of these materials is a step towards more sustainable chemical production, offering a pathway to convert a greenhouse gas into valuable products using renewable electricity.

Properties of Novel Functional Materials for Optoelectronic Applications

Materials derived from this compound are being investigated for their potential in a range of optoelectronic applications, including light-emitting diodes (LEDs), photodetectors, and solar cells. researchgate.netmdpi.com The optoelectronic properties of these materials are a direct consequence of their electronic structure, which can be tailored through chemical modification of the this compound building block.

The incorporation of this compound into conjugated polymers or frameworks can lead to materials with desirable electronic band gaps, high charge carrier mobilities, and strong light-matter interactions. researchgate.net These are critical properties for the efficient functioning of optoelectronic devices. For instance, in LEDs, the material must be capable of efficient electroluminescence, where electrical energy is converted into light. In photodetectors, the material needs to efficiently absorb photons and generate charge carriers.

Two-dimensional (2D) materials based on or incorporating this compound derivatives are of particular interest due to their unique electronic and optical properties that arise from quantum confinement effects. mdpi.com These 2D materials can exhibit high surface-to-volume ratios and can be integrated into flexible and transparent devices.

The performance of optoelectronic devices based on these novel materials is evaluated based on several key metrics, which are summarized in the table below.

Table 3: Performance Metrics for Optoelectronic Devices

| Device Type | Key Performance Metric | Description |

| Light-Emitting Diode (LED) | External Quantum Efficiency (EQE) | The ratio of the number of photons emitted to the number of electrons injected. |

| Photodetector | Responsivity | The ratio of the output electrical current to the input optical power. |

| Solar Cell | Power Conversion Efficiency (PCE) | The ratio of the electrical power output to the incident optical power. |

The ongoing research in this field focuses on the synthesis of new materials with optimized properties and the fabrication of novel device architectures to fully exploit their potential.

Supramolecular Assembly and Soft Materials

Self-Assembly Processes Involving this compound Units

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules through non-covalent interactions, are highly relevant to materials based on this compound. The specific functional groups on the this compound molecule—the hydroxyl and aldehyde groups—provide sites for directional and specific intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can drive the self-assembly of these molecules into well-defined, higher-order structures.

The self-assembly process can lead to the formation of a variety of soft materials, including gels, liquid crystals, and nanofibers. The final structure and properties of the resulting supramolecular material are determined by a delicate balance of various non-covalent forces. The programmability of these interactions allows for the design of materials with responsive properties, where the structure can be altered by external stimuli such as temperature, pH, or the presence of specific chemical species.

For example, the hydrogen bonding capabilities of the hydroxyl group, combined with the potential for π-π stacking of the aromatic rings, can lead to the formation of one-dimensional fibrous structures. These fibers can then entangle to form a three-dimensional network, resulting in the formation of a hydrogel or an organogel, depending on the solvent. The aldehyde groups can also participate in reversible covalent bond formation, such as the formation of imines, which can add another layer of control over the self-assembly process.

The study of these self-assembly processes is crucial for the bottom-up fabrication of functional materials with precise control over their nanoscale and microscale architecture. This approach offers a powerful tool for creating complex and dynamic materials with a wide range of potential applications.

Supramolecular Polymers and Networks

The inherent reactivity of this compound, stemming from its aldehyde and hydroxyl functionalities, positions it as a versatile building block in the construction of supramolecular polymers and networks. The formation of these architectures is primarily driven by reversible, non-covalent interactions, such as hydrogen bonding and π-π stacking, as well as dynamic covalent bonds, most notably through Schiff base condensation.

The aldehyde groups of this compound can readily react with primary amines to form imine bonds. This dynamic covalent chemistry allows for the self-assembly of monomers into larger, ordered structures. When bifunctional or multifunctional amines are employed, extended polymeric chains or cross-linked networks can be generated. The reversibility of the imine linkage under certain conditions, such as changes in pH or the presence of competing amines, imparts these materials with stimuli-responsive and self-healing properties.

The phenolic hydroxyl group and the aromatic ring of this compound play a crucial role in directing the self-assembly process through non-covalent interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined hydrogen-bonded networks between the constituent molecules. Furthermore, the aromatic nature of the benzene (B151609) ring promotes π-π stacking interactions, which contribute to the stability and ordering of the resulting supramolecular assemblies. These non-covalent forces, in concert with dynamic covalent bonds, can lead to the formation of robust and functional supramolecular materials, including gels and films.

Research in this area often explores the derivatization of this compound to tune the properties of the resulting supramolecular polymers and networks. For instance, the introduction of different functional groups onto the aromatic ring or the use of various diamine co-monomers can significantly influence the solubility, morphology, and responsive behavior of the final material.

| Monomer/Building Block | Interacting Species | Key Interactions | Resulting Supramolecular Structure |

| This compound | Diamines | Schiff base condensation (dynamic covalent), Hydrogen bonding, π-π stacking | Supramolecular polymers, Supramolecular networks (gels, films) |

| Derivatives of this compound | Various amines/diamines | Schiff base condensation, Modified non-covalent interactions | Tunable supramolecular materials |

Host-Guest Recognition in Supramolecular Systems

The structural features of this compound and its derivatives make them compelling candidates for the design of host molecules in supramolecular host-guest systems. Through judicious chemical synthesis, this compound can be incorporated into larger, pre-organized macrocyclic or cage-like architectures capable of encapsulating guest molecules.

A common strategy involves the [2+2] or [3+3] Schiff base condensation of this compound with appropriate diamines to form macrocyclic imines. ubc.ca These macrocycles can possess a well-defined cavity, the size and shape of which can be tailored by the choice of the diamine linker. The interior of such a macrocyclic host can provide a specific binding site for complementary guest molecules.

The binding forces at play in these host-guest systems are typically a combination of non-covalent interactions. These can include hydrogen bonding between the host and guest, π-π stacking interactions if the guest is aromatic, and electrostatic interactions if charged species are involved. The phenolic hydroxyl group within the this compound unit can be strategically positioned to act as a specific recognition site for certain guests through hydrogen bonding.

The recognition process is often highly selective, with the host molecule preferentially binding to guests that have a complementary size, shape, and chemical functionality. This molecular recognition can be observed and quantified using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. For example, changes in the chemical shifts of the host and guest protons in ¹H NMR spectra upon mixing can provide evidence of complex formation and information about the binding geometry.

The ability of these this compound-based hosts to selectively bind guests has potential applications in areas such as sensing, catalysis, and separation. For instance, a host molecule could be designed to selectively bind to a specific environmental pollutant, forming the basis of a chemical sensor.

| Host Molecule Type | Guest Molecule Examples | Primary Binding Interactions | Potential Applications |

| Macrocycles from this compound | Organic cations (e.g., pyridinium, ammonium (B1175870) derivatives) ubc.ca | Hydrogen bonding, π-π stacking, Ion-dipole interactions | Sensing, Separation, Catalysis |

| Cage-like structures from this compound | Small organic molecules, Metal ions | Host-guest specific interactions | Molecular encapsulation, Drug delivery |

Catalytic Research Involving 2 Hydroxyterephthalaldehyde and Its Derivatives

Direct Catalytic Activity Attributed to Functional Groups

While 2-Hydroxyterephthalaldehyde is primarily utilized as a structural precursor, the inherent chemical nature of its functional groups—a hydroxyl (-OH) group and two aldehyde (-CHO) groups—suggests a potential for direct, albeit limited, catalytic activity. In the realm of organocatalysis, such functionalities are known to participate in and facilitate chemical reactions.

The phenolic hydroxyl group can act as a Brønsted acid, donating a proton to activate substrates. This is a common mechanism in many acid-catalyzed reactions. Conversely, it can be deprotonated to form a phenoxide, which can act as a hydrogen bond acceptor or participate in nucleophilic catalysis.

The aldehyde groups can be involved in various organocatalytic cycles. For instance, they can react with amines to form enamines or iminium ions, which are key intermediates in a wide range of C-C bond-forming reactions. Although specific studies detailing the use of this compound itself as a standalone organocatalyst are not prominent, the principles of functional group reactivity provide a basis for its potential in this area nih.govrsc.orgrsc.org. The molecule's bifunctional nature, possessing both acidic (hydroxyl) and electrophilic (aldehyde) centers, could theoretically enable cooperative catalysis for certain transformations.

This compound as a Precursor for Catalytic Materials

The most significant role of this compound in catalysis is its function as a monomer or linker in the synthesis of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) rsc.orgnih.gov. These crystalline materials serve as robust platforms for developing advanced catalysts. The precise arrangement of this compound within these frameworks allows for the creation of well-defined active sites, high surface areas, and tunable pore environments, which are critical features for effective catalysis rsc.orgnih.govnih.govresearchgate.net.

The porous structures derived from this compound are excellent candidates for serving as precursors or hosts for Single-Atom Catalysts (SACs) and Fully Exposed Cluster Catalysts (FECCs). These next-generation catalysts feature isolated metal atoms or sub-nanometer metal clusters dispersed on a support, offering maximum atom-utilization efficiency and unique catalytic properties nih.govresearchgate.net.

The general strategy involves synthesizing a MOF or COF using this compound and then using this framework as a template. The framework's pores can trap metal precursors, which are then pyrolyzed under controlled conditions. The carbonized framework, often co-doped with heteroatoms like nitrogen, provides stable anchoring sites (e.g., M-N-C moieties) that prevent the metal atoms from aggregating, thus forming a stable SAC frontiersin.orgrsc.org. This top-down atomization approach is an innovative route to achieving high-density, stable single-atom active sites frontiersin.orgnih.gov. The well-defined coordination environment provided by the precursor framework is crucial for tailoring the electronic structure and, consequently, the catalytic activity of the final SAC material.

Heterogeneous Catalysis: MOFs and COFs synthesized from this compound are inherently heterogeneous catalysts. Their solid, insoluble nature allows for easy separation from the reaction mixture, which is a significant advantage for industrial processes rsc.orgnih.govrsc.orgsciopen.com. The catalytic activity of these frameworks can stem from several features:

Metal Nodes: In MOFs, the metal ions that connect the this compound linkers can themselves be catalytically active sites youtube.comfrontiersin.org.

Functional Linkers: The uncoordinated hydroxyl or aldehyde groups of the linker can act as active sites.

Guest Species: The pores of the framework can encapsulate catalytically active guest molecules or nanoparticles. These materials have shown great promise in a variety of heterogeneous catalytic applications due to their high surface area and structural tunability rsc.orgmdpi.com.

Homogeneous Catalysis: While the primary application is in heterogeneous systems, this compound can also be a precursor for homogeneous catalysts. By reacting its hydroxyl and aldehyde groups with metal salts, it can form soluble organometallic complexes. In these complexes, the this compound derivative acts as a ligand, modifying the electronic and steric environment of the metal center. This tuning is central to controlling the activity and selectivity of the homogeneous catalyst in solution-phase reactions osti.govmdpi.com.

Specific Catalytic Transformations

Catalytic materials derived from this compound have been investigated for some of the most critical chemical transformations aimed at addressing energy and environmental challenges.

The conversion of carbon dioxide (CO2) into valuable fuels and chemicals is a key strategy for mitigating climate change. MOFs and COFs are particularly well-suited for this task due to their exceptional gas adsorption capabilities and the presence of tunable active sites bwise.krresearchgate.net.

Frameworks built with this compound can be designed to have a high affinity for CO2, concentrating it within their pores near the catalytic centers. These centers, which can be the metal nodes of a MOF or specifically incorporated functionalities, can then facilitate the electrochemical or photochemical reduction of CO2 to products like carbon monoxide (CO), formic acid, or methanol (B129727) rsc.orgyoutube.com. The performance of these catalysts is highly dependent on the structure of the framework and the nature of the active sites.

Table 1: Performance of MOF- and COF-based Catalysts in CO2 Reduction This table presents representative data for catalysts analogous to those that can be synthesized using this compound derivatives.

| Catalyst Type | Reaction | Key Products | Selectivity / Faradaic Efficiency (FE) | Reference |

|---|---|---|---|---|

| MOF | Photocatalysis | CO | >90% | researchgate.net |

| COF | Photocatalysis | CO | - | rsc.org |

| MOF | Electrocatalysis | Formate | >80% FE | bwise.kr |

| MOF-derived Carbon | Electrocatalysis | CO | ~95% FE | youtube.com |

Catalytic oxidation is fundamental to the chemical industry for producing a vast array of chemicals. Catalysts derived from this compound are being explored for various selective oxidation reactions.

For instance, COFs can act as robust, metal-free photocatalysts. Their tunable electronic band structures allow them to absorb light and generate electron-hole pairs, which can then drive oxidation reactions, such as the aerobic oxidative hydroxylation of arylboronic acids to phenols researchgate.net.

Furthermore, MOFs can serve as catalysts for the selective oxidation of alcohols or hydrocarbons nih.govmdpi.com. The metal nodes or encapsulated metal clusters can activate oxidants like oxygen or peroxides to selectively oxidize the substrate. The shape-selectivity imparted by the framework's pores can also lead to enhanced product selectivity compared to homogeneous counterparts nih.govresearchgate.net. The selective oxidation of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF) to the valuable platform chemical 2,5-diformylfuran (DFF) is another key area where such catalysts show potential nih.govresearchgate.net.

Table 2: Performance of Framework Catalysts in Oxidation Reactions This table presents representative data for catalysts analogous to those that can be synthesized using this compound derivatives.

| Catalyst Type | Reaction | Substrate | Product | Conversion / Yield | Reference |

|---|---|---|---|---|---|

| COF | Photocatalytic Hydroxylation | Arylboronic Acids | Phenols | High Efficiency | researchgate.net |

| Ru/C Catalyst | Aerobic Oxidation | 5-Hydroxymethylfurfural | 2,5-Diformylfuran | High Yield | nih.gov |

| Zeolite-based | Styrene Oxidation | Styrene | Benzaldehyde | 82% Conversion | mdpi.com |

| N-hydroxyphthalimides | Cumene Oxidation | Cumene | Acetophenone | 35% Conversion | researchgate.net |

Mechanistic Investigations of Catalytic Processes

The catalytic utility of this compound and its derivatives, particularly in the form of Schiff base complexes and metal-organic frameworks (MOFs), stems from their tunable electronic and structural properties. Understanding the intricate mechanisms of the catalytic processes they mediate is crucial for optimizing catalyst design and performance. This involves detailed investigations into the nature of the active sites and the kinetic and mechanistic pathways of the reactions.

Active Site Identification and Characterization

The active sites in catalysts derived from this compound are typically the metal centers, whose reactivity is profoundly influenced by the coordination environment provided by the ligand. The identification and characterization of these sites are accomplished through a combination of spectroscopic, crystallographic, and computational methods.

In metal-Schiff base complexes, such as those analogous to salen complexes, the active site is the coordinated transition metal ion (e.g., Mn, Cu, Ru). The ligand, derived from the condensation of this compound with a diamine, creates a specific geometric and electronic environment around this metal center. Spectroscopic techniques are vital for confirming the coordination and characterizing the active site. For instance, Fourier-transform infrared (FTIR) spectroscopy can show the shift of the azomethine (C=N) and phenolic (C–O) stretching vibrations upon complexation, confirming the involvement of these groups in binding the metal ion ijcrcps.commdpi.com. This coordination is key to the complex's catalytic activity ijcrcps.comrsc.org.

Single-crystal X-ray diffraction provides the most definitive characterization of the active site, revealing the precise coordination geometry (e.g., square planar, tetrahedral, or octahedral), bond lengths, and bond angles mdpi.comnih.gov. This structural information is critical for understanding how a substrate might approach and bind to the metal center. For example, in copper(II) complexes with Schiff bases derived from substituted 2-hydroxybenzaldehydes, X-ray studies have identified distorted octahedral and square planar geometries around the copper atom, which influence their biological and catalytic activities mdpi.comnih.gov.